molecular formula C19H22FN3O B5297308 N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

Numéro de catalogue B5297308
Poids moléculaire: 327.4 g/mol
Clé InChI: BKZIATKUTPZNRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, commonly known as EFDP, is a chemical compound that has garnered interest in the scientific community due to its potential pharmacological properties. EFDP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic potential in various diseases.

Mécanisme D'action

The exact mechanism of action of EFDP is not fully understood, but it is thought to involve the modulation of serotonin and dopamine signaling pathways. EFDP has been shown to bind to the serotonin transporter and the dopamine transporter, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This, in turn, can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
EFDP has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. EFDP has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, EFDP has been shown to have antipsychotic properties, suggesting that it may have potential therapeutic applications in the treatment of schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

EFDP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. EFDP has also been shown to be effective in animal models of various neurological disorders, suggesting that it may have potential therapeutic applications. However, there are also some limitations to using EFDP in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, EFDP has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Orientations Futures

There are several future directions for research on EFDP. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Further studies are needed to establish the safety and efficacy of EFDP in humans and to determine the optimal dosing and administration regimens. Another area of interest is the development of more selective and potent derivatives of EFDP that could be used as research tools or therapeutic agents. Additionally, studies are needed to further elucidate the mechanism of action of EFDP and to identify its molecular targets and signaling pathways.

Méthodes De Synthèse

The synthesis of EFDP involves the reaction of 4-ethylphenylhydrazine and 2-fluorobenzoyl chloride in the presence of triethylamine. The reaction mixture is then heated to reflux in dichloromethane, and the resulting product is purified by column chromatography. The yield of EFDP is typically around 50-60%, and the purity of the compound is confirmed by NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

EFDP has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. EFDP has also been found to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.

Propriétés

IUPAC Name

N-(4-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-2-15-7-9-16(10-8-15)21-19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZIATKUTPZNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.